Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate
Overview
Description
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is a chemical compound with the molecular formula C11H19O5P and a molecular weight of 262.24 g/mol. This compound is a colorless to slightly yellow liquid with a strong, irritating odor. It has a low solubility in water and is primarily used in chemical synthesis and research.
Preparation Methods
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate can be synthesized through various chemical routes. One common method involves the reaction of triethyl phosphite with 4-pentynoic acid, followed by acid hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various phosphonate derivatives.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate can be compared with other similar compounds, such as:
Dithis compound: Similar structure but with different ester groups.
Ethyl 2-(diethoxyphosphoryl)but-3-ynoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and effectiveness in various contexts.
Biological Activity
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized from ethyl diethoxyphosphorylacetate through various chemical reactions. The synthesis involves the use of sodium hydride as a base and dry THF as a solvent, followed by the addition of appropriate substrates to yield the desired compound in improved yields .
Biological Activity
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity .
2. Anticancer Activity
Studies have shown that this compound and its analogs possess cytotoxic effects on cancer cell lines. In vitro assays reveal that these compounds induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression .
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, particularly protein phosphatases. This inhibition can lead to altered signaling pathways within cells, which may contribute to its therapeutic effects in cancer treatment and other diseases where phosphatase activity is dysregulated .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound involved treating MCF-7 breast cancer cells with various concentrations of this compound. Flow cytometry analysis revealed that at concentrations above 10 µM, there was a significant increase in early apoptotic cells compared to control groups.
Data Tables
Biological Activity | Target Organism/Cell Line | Effect Observed | Concentration (µg/mL) |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition | 32 |
Antimicrobial | Escherichia coli | Inhibition | 64 |
Anticancer | MCF-7 (Breast Cancer Cells) | Induction of Apoptosis | >10 |
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpent-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h1,10H,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKSHEFROALUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402537 | |
Record name | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26199-74-6 | |
Record name | Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl α-propargylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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